1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

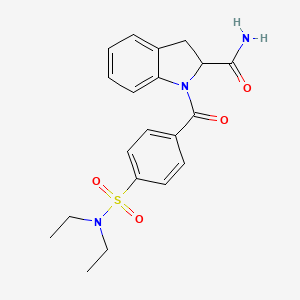

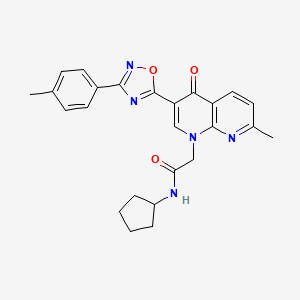

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, often referred to as SAR216471 , is a synthetic compound with potential pharmaceutical applications. Its chemical structure combines an indoline core with a benzoyl group and a sulfamoyl moiety. The compound’s systematic name reflects its substituents: N,N-diethylsulfamoyl at the 4-position of the benzoyl group and a carboxamide at the 2-position of the indoline ring .

Synthesis Analysis

The synthetic strategies for creating indole derivatives, including 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, have been extensively explored. Researchers have investigated various routes to achieve these compounds, aiming to optimize yield, purity, and scalability. Notably, Boldron et al. successfully synthesized SAR216471 as a P2Y12 antagonist using relatively simple reagents .

科学的研究の応用

Antitubulin and Antiproliferative Activity

Research reveals that derivatives similar to 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide demonstrate notable antitubulin and antiproliferative activities. Specifically, a compound within this class displayed significant tubulin inhibition and antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. It also exhibited dual inhibitory potential against HDAC1, 2, and 6, with notable in vivo efficacy in lung cancer and B-cell lymphoma xenograft models, highlighting its potential as a therapeutic agent in oncology (Lai et al., 2019).

Conformational Analysis of Proline Analogues

Another study focused on the intrinsic conformational preferences of indoline-2-carboxylic acid and its derivatives, identifying their reduced flexibility due to the presence of an additional aromatic group. This property could influence their biological activity and interaction with other molecules, making them subjects of interest in the development of new drugs (Warren et al., 2010).

Synthesis and Chemistry of Derivatives

The synthesis and chemical properties of indoline-2-carboxamide derivatives have been explored, providing valuable insights into their potential applications in medicinal chemistry and drug design. For instance, the synthesis of DL-indoline-2-carboxamide and its derivatives has been studied, offering a foundational understanding of their chemical behavior and potential for further modification (Hudson & Robertson, 1967).

Potential in Antimalarial and Antioxidant Therapies

Carboxamide derivatives bearing benzenesulphonamoyl alkanamides, related to 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, have been synthesized and evaluated for their antimalarial and antioxidant properties. These compounds demonstrated notable in vitro antimalarial activity and antioxidant capacity, suggesting their potential utility in treating malaria and associated oxidative stress (Ugwu et al., 2017).

作用機序

Target of Action

The primary targets of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide are a variety of enzymes and proteins . The compound’s unique inhibitory properties are due to the presence of a carboxamide moiety at positions 2 and 3 of the indole derivatives . This moiety forms hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

The compound interacts with its targets through hydrogen bonding, which is facilitated by the carboxamide moiety in the indole derivatives . This interaction often results in the inhibition of the target enzymes and proteins, affecting their normal functioning .

Biochemical Pathways

Given that the compound acts as an enzyme inhibitor , it can be inferred that it likely disrupts the normal biochemical pathways in which these enzymes play a crucial role.

Result of Action

The primary result of the compound’s action is the inhibition of the activity of various enzymes and proteins . This inhibition can disrupt normal cellular processes, potentially leading to various biological effects.

特性

IUPAC Name |

1-[4-(diethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-22(4-2)28(26,27)16-11-9-14(10-12-16)20(25)23-17-8-6-5-7-15(17)13-18(23)19(21)24/h5-12,18H,3-4,13H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQWPLPQOLNNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)

![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)

![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)